![molecular formula C56H79ClN12O6S2 B10823995 (2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823995.png)

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

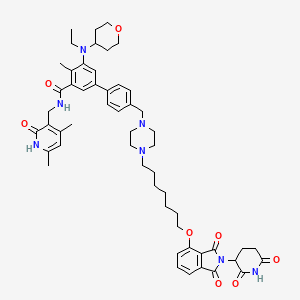

SHP2-D26は、Src相同2ドメイン含有ホスファターゼ2(SHP2)タンパク質を標的とし、分解するように設計された低分子分解剤です。SHP2は、RAS-ERK、JAK-STAT、PI3K-AKT、NF-κB経路を含むさまざまなシグナル伝達経路に関与するタンパク質チロシンホスファターゼです。 SHP2の変異は、いくつかの癌や遺伝性疾患と関連しており、魅力的な治療標的となっています .

準備方法

合成ルートと反応条件: SHP2-D26は、プロテオリシス標的キメラ(PROTAC)の概念を使用して合成されます。合成には、以下の手順が含まれます。

リンカー形成: 合成は、SHP2結合部分とE3リガーゼ結合部分を接続するリンカー分子の形成から始まります。

カップリング反応: リンカーは、次にアミド結合形成によってSHP2結合部分とE3リガーゼ結合部分とカップリングされます。

工業生産方法: SHP2-D26の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、反応条件の最適化、反応のスケールアップ、および厳格な品質管理措置による一貫した製品品質の確保が含まれます .

3. 化学反応解析

反応の種類: SHP2-D26は、細胞内で主に分解反応を起こします。 SHP2とE3リガーゼの両方に結合し、SHP2のユビキチン化とそれに続くプロテアソームによる分解を促進します .

一般的な試薬と条件:

試薬: SHP2-D26、E3リガーゼ、ユビキチン、ATP。

主な生成物: 反応の主な生成物は、分解されたSHP2タンパク質であり、プロテアソームによってより小さなペプチドとアミノ酸に分解されます .

4. 科学研究への応用

SHP2-D26には、いくつかの科学研究への応用があります。その中には、以下のようなものがあります。

癌研究: SHP2-D26は、肺腺癌、結腸癌、神経芽細胞腫、膠芽腫などのさまざまな癌におけるSHP2の役割を研究するために使用されます。

遺伝性疾患: SHP2-D26は、ヌーナン症候群やLEOPARD症候群などのSHP2変異に関連する遺伝性疾患の治療の可能性を調べるために使用されます.

シグナル伝達研究: 研究者は、SHP2-D26を使用して、RAS-ERK、JAK-STAT、PI3K-AKT、NF-κB経路を含む複数のシグナル伝達経路におけるSHP2の関与を研究しています.

創薬: SHP2-D26は、さまざまな疾患におけるSHP2を標的とした新しい治療法の開発のためのリード化合物として役立ちます.

化学反応の分析

Types of Reactions: SHP2-D26 primarily undergoes degradation reactions within the cell. It binds to both SHP2 and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of SHP2 .

Common Reagents and Conditions:

Reagents: SHP2-D26, E3 ligase, ubiquitin, ATP.

Conditions: Physiological conditions within the cell, including appropriate pH, temperature, and presence of necessary cofactors.

Major Products: The major product of the reaction is the degraded SHP2 protein, which is broken down into smaller peptides and amino acids by the proteasome .

科学的研究の応用

SHP2-D26 has several scientific research applications, including:

Cancer Research: SHP2-D26 is used to study the role of SHP2 in various cancers, including lung adenocarcinoma, colon cancer, neuroblastoma, and glioblastoma.

Genetic Disorders: SHP2-D26 is used to investigate the therapeutic potential for genetic disorders associated with SHP2 mutations, such as Noonan syndrome and LEOPARD syndrome.

Signal Transduction Studies: Researchers use SHP2-D26 to study the involvement of SHP2 in multiple signaling pathways, including RAS-ERK, JAK-STAT, PI3K-AKT, and NF-κB pathways.

Drug Development: SHP2-D26 serves as a lead compound for developing new therapies targeting SHP2 in various diseases.

作用機序

SHP2-D26は、以下のメカニズムを通じてその効果を発揮します。

結合: SHP2-D26は、SHP2とE3リガーゼの両方に結合します。

ユビキチン化: 結合は、SHP2へのユビキチン分子の転移を促進し、分解のために標識付けします。

プロテアソームによる分解: ユビキチン化されたSHP2は、プロテアソームによって認識され、分解され、SHP2タンパク質レベルの低下につながります.

分子標的と経路:

分子標的: SHP2タンパク質、E3リガーゼ。

関与する経路: RAS-ERK、JAK-STAT、PI3K-AKT、NF-κB.

類似の化合物:

SHP2-D26の独自性: SHP2-D26は、SHP2タンパク質を分解する高い効力と有効性を持つため、ユニークです。 低濃度でSHP2のほぼ完全な分解を達成し、さまざまな癌細胞株で顕著な抗腫瘍活性を示しています .

類似化合物との比較

SHP099: A potent SHP2 inhibitor that inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth.

P9: Another SHP2 degrader that induces efficient degradation of SHP2 in a concentration- and time-dependent manner.

Uniqueness of SHP2-D26: SHP2-D26 is unique due to its high potency and effectiveness in degrading SHP2 protein. It achieves near-complete degradation of SHP2 at low concentrations and has shown significant anti-tumor activity in various cancer cell lines .

特性

分子式 |

C56H79ClN12O6S2 |

|---|---|

分子量 |

1115.9 g/mol |

IUPAC名 |

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1 |

InChIキー |

XJSPAQRZSJUBLB-WQFCSRJTSA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823912.png)

![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823927.png)

![N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide](/img/structure/B10823942.png)

![N-[3-[2-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]piperazin-1-yl]anilino]thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide](/img/structure/B10823948.png)

![3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B10823952.png)

![4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823955.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxybutylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823958.png)

![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B10823968.png)

![N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide](/img/structure/B10823971.png)

![6-[[6-chloro-5-[4-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10823987.png)